molecular formula C8H10N4OS B13462333 3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one

3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one

Cat. No.: B13462333
M. Wt: 210.26 g/mol
InChI Key: WCMBDVBTEXVIMV-UHFFFAOYSA-N
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Description

3-(ethylsulfanyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one is a heterocyclic compound that belongs to the class of pyrazolopyridazinones. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazole ring fused with a pyridazine ring, makes it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfanyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters. One common method involves the reaction of 3-aryl-4-acetylsydnones with hydrazine derivatives under Vilsmeier-Haack conditions . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide and catalysts like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfanyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The methyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various alkyl or aryl substituted pyrazolopyridazinones.

Mechanism of Action

The mechanism of action of 3-(ethylsulfanyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one involves its interaction with specific molecular targets, such as phosphodiesterase enzymes. By inhibiting these enzymes, the compound can modulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various cellular processes . This inhibition leads to vasodilation and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(ethylsulfanyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and pharmacological properties. This group can undergo specific chemical reactions, such as oxidation and substitution, making the compound versatile for various applications.

Properties

Molecular Formula

C8H10N4OS

Molecular Weight

210.26 g/mol

IUPAC Name

3-ethylsulfanyl-1-methyl-5H-pyrazolo[3,4-d]pyridazin-4-one

InChI

InChI=1S/C8H10N4OS/c1-3-14-8-6-5(12(2)11-8)4-9-10-7(6)13/h4H,3H2,1-2H3,(H,10,13)

InChI Key

WCMBDVBTEXVIMV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN(C2=C1C(=O)NN=C2)C

Origin of Product

United States

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